molecular formula C22H21NO3 B2545327 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one CAS No. 898418-16-1

2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one

Cat. No. B2545327
CAS RN: 898418-16-1
M. Wt: 347.414
InChI Key: BEPTWIPDYXSFNH-UHFFFAOYSA-N
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Description

2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis of Fused Pyrano[2,3-b]Indoles

  • A study by Yang et al. (2012) highlights the use of a chiral N-heterocyclic carbene-catalyzed Diels-Alder reaction for synthesizing fused pyrano[2,3-b]indoles, which are significant in pharmaceutical chemistry due to their biological activity. This method yields products with high diastereoselectivity and enantioselectivity, crucial for the desired pharmacological effects (Yang et al., 2012).

Cyclization Reactions for Heterocyclic Compounds Synthesis

  • Dai et al. (2016) report a facile synthesis of indolin-2-one derivatives through a Brønsted acid-catalyzed selective cyclization reaction. This process results in new five-membered heterocyclic compounds, showcasing the versatility of indolin-2-ones in synthesizing diverse bioactive compounds (Dai et al., 2016).

Alkenylation of Indolin-2-ones

  • Kumar et al. (2013) developed a base-induced alkenylation of indolin-2-ones, leading to the synthesis of various alkenylated indoline-2-ones. This study offers insights into the reaction conditions and the stability of the resulting compounds, broadening the scope of indolin-2-one chemistry in synthesizing structurally diverse molecules (Kumar et al., 2013).

Spirocyclic 2-Amino-4H-Pyrans Synthesis

  • Arsen'eva and Arsen'ev (2009) describe the synthesis of condensed 2-amino-4H-pyrans by reacting 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with indolin-2-ones. This work adds to the body of knowledge on the synthesis of spirocyclic compounds, which are prominent in drug development (Arsen'eva & Arsen'ev, 2009).

Novel Anticancer Agent Synthesis

  • Penthala et al. (2010) synthesized N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, demonstrating significant in vitro cytotoxicity against various human tumor cell lines. This research signifies the potential of indolin-2-one derivatives as leads in anticancer drug development (Penthala et al., 2010).

Mechanism of Action

properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-16-6-2-3-8-18(16)14-26-22-15-25-19(12-21(22)24)13-23-11-10-17-7-4-5-9-20(17)23/h2-9,12,15H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPTWIPDYXSFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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